molecular formula C17H18N4O3 B2502659 ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate CAS No. 912621-51-3

ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate

Cat. No. B2502659
CAS RN: 912621-51-3
M. Wt: 326.356
InChI Key: AYSNOEIMWLLYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been synthesized and studied for their potential as anticancer agents . They have been found to exhibit high inhibitory activity against certain types of tumor cell lines .


Synthesis Analysis

The synthesis of these compounds involves the use of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines such as ethylamine, propylamine, aniline, and cyclohexylamine . The mixture is refluxed in the presence of TEA .


Molecular Structure Analysis

The molecular structure of “ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of this class of compounds and plays a crucial role in their biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with various amines in the presence of TEA . This reaction leads to the formation of the desired pyrazolo[3,4-d]pyrimidine derivatives .

Future Directions

The future directions for research on “ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate” and similar compounds could involve further exploration of their anticancer properties . In particular, more detailed studies on their mechanism of action, as well as investigations into their potential use in the treatment of other types of cancer, could be beneficial .

properties

IUPAC Name

ethyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-3-14(17(23)24-4-2)20-11-18-15-13(16(20)22)10-19-21(15)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSNOEIMWLLYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.